molecular formula C21H21N3O3 B2435622 methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912902-16-0

methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2435622
CAS No.: 912902-16-0
M. Wt: 363.417
InChI Key: AGYQDAMTSGQZTN-UHFFFAOYSA-N
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Description

methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate: is a novel compound that has garnered attention in recent years due to its potential implications in various fields of research and industry. This compound is characterized by its complex molecular structure, which includes a benzimidazole ring, a pyrrolidinone ring, and a methylphenyl group. Its molecular formula is C21H21N3O3 , and it has a molecular weight of 363.417 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to DNA grooves, potentially interfering with DNA replication and transcription. The pyrrolidinone ring may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.

    Pyrrolidinone derivatives: Compounds such as piracetam and levetiracetam contain the pyrrolidinone ring and are known for their neurological effects.

Uniqueness

methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is unique due to its combination of the benzimidazole and pyrrolidinone rings, along with the methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-6-5-7-16(10-14)23-12-15(11-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)27-2/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYQDAMTSGQZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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